Orazamide orotate

Description

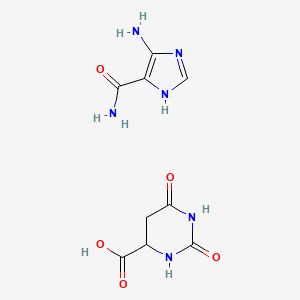

Structure

2D Structure

Properties

Molecular Formula |

C9H12N6O5 |

|---|---|

Molecular Weight |

284.23 g/mol |

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C5H6N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h2H,1H2,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) |

InChI Key |

LNOLUKWCIVXNDY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Modulation of Purine (B94841) and Pyrimidine (B1678525) Metabolic Pathways by Orazamide (B1677452) Orotate (B1227488) and its Constituents

Orazamide orotate is a compound comprised of an orotic acid salt of orazamide, which is structurally related to 5-aminoimidazole-4-carboxamide (B1664886) (AICA). Its mechanism of action is deeply rooted in the fundamental metabolic pathways of nucleotide synthesis. The compound's two constituents, orotic acid and the AICA-related moiety, directly participate in or influence the de novo synthesis of pyrimidines and purines, respectively.

Orotic Acid's Central Role in de novo Pyrimidine Synthesis

Orotic acid is a critical intermediate in the de novo synthesis pathway of pyrimidine nucleotides, which are essential components of DNA, RNA, and other vital biomolecules nih.govresearchgate.netonline-sciences.com. The synthesis of the pyrimidine ring is completed before it is attached to a ribose-5-phosphate group online-sciences.compressbooks.pub. The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403) in the cytoplasm online-sciences.com. Through a series of enzymatic steps, the molecule dihydroorotate (B8406146) is formed. This is then oxidized to orotate by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) wikipedia.orgsci-hub.se. Orotate is then released into the cytosol, where it serves as the substrate for the bifunctional enzyme UMP synthase (UMPS) nih.govmedgloss.comliberty.eduwikipedia.org. This enzyme catalyzes the final two steps of UMP (uridine monophosphate) formation, the first true pyrimidine nucleotide in the pathway online-sciences.com. A deficiency in UMPS activity leads to a rare genetic disorder known as orotic aciduria, characterized by the excessive excretion of orotic acid in the urine, highlighting the compound's central position in this pathway medgloss.comwikipedia.orgnih.govyoutube.com.

AICA's Involvement in de novo Purine Synthesis

The purine ring, in contrast to the pyrimidine ring, is constructed step-by-step directly upon a ribose-5-phosphate foundation pressbooks.pub. The AICA moiety of orazamide is significant because of its structural similarity to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), also known as ZMP, which is a key intermediate in the de novo purine synthesis pathway nih.govwikipedia.org. AICAR is the substrate for the final two steps in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenine (AMP) and guanine (GMP) nucleotides wikipedia.org. These last two steps are catalyzed by the bifunctional enzyme 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC) nih.govnih.govahajournals.orgabcam.com. A deficiency in ATIC leads to a condition called AICA-ribosiduria, where AICA-riboside (the dephosphorylated form of AICAR) accumulates and is excreted in the urine nih.gov. The involvement of AICAR at this late stage of the pathway positions it as a crucial component for the completion of purine nucleotide synthesis wikipedia.orgnih.gov.

Interplay between Purine and Pyrimidine Metabolism Mediated by this compound

The two components of this compound create a complex interplay between the purine and pyrimidine synthesis pathways, primarily through competition for a common substrate and subsequent enzymatic inhibition. A critical molecule for both pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP) pressbooks.pub. In pyrimidine synthesis, PRPP is the donor of the ribose-phosphate group that is attached to orotic acid by the enzyme orotate phosphoribosyltransferase (OPRTase) online-sciences.comwikipedia.org. In purine synthesis, PRPP is the foundational molecule upon which the entire purine ring is built pressbooks.pub.

The AICA-related component of orazamide, once intracellularly converted to its ribonucleotide form (analogous to AICAR), can significantly impact PRPP availability nih.gov. Studies have shown that AICA-riboside can decrease intracellular levels of PRPP nih.gov. This depletion of the shared substrate PRPP creates a direct conflict between the two pathways. Specifically, a reduction in PRPP levels can inhibit the activity of OPRTase (a domain of UMPS), which requires PRPP to convert orotic acid into OMP nih.gov. This inhibition leads to an accumulation of orotate, the substrate for the enzyme nih.gov. Therefore, this compound introduces a dual metabolic pressure: it provides an excess of the substrate orotic acid while its AICA-like component simultaneously inhibits the enzyme needed to process it by depleting PRPP pools nih.gov. This results in a significant disruption of pyrimidine synthesis at the UMPS-catalyzed step nih.gov.

| Pathway | Key Intermediate | Role of PRPP | Effect of this compound |

| Pyrimidine Synthesis | Orotic Acid | Substrate for OPRTase to convert Orotate to OMP | Orotate component increases substrate pool. AICA component depletes PRPP, inhibiting OPRTase and causing Orotate to accumulate nih.gov. |

| Purine Synthesis | AICAR (ZMP) | Foundational molecule for ring synthesis | AICA component enters the pathway, contributing to PRPP consumption nih.gov. |

Enzymatic Interactions and Allosteric Regulation

The effects of this compound are mediated through its interactions with key enzymes in the nucleotide synthesis pathways.

Orotate Phosphoribosyltransferase (OPRTase) and Orotidine (B106555) 5'-Phosphate Decarboxylase (OMPdecase) Research

In mammals, OPRTase and OMPdecase are not independent enzymes but are two catalytic domains of a single bifunctional protein called UMP synthase (UMPS) nih.govliberty.eduwikipedia.orgwikipedia.orgwikipedia.org.

Orotate Phosphoribosyltransferase (OPRTase): This domain, located at the N-terminus of UMPS, catalyzes the conversion of orotate and PRPP into orotidine 5'-monophosphate (OMP) and pyrophosphate wikipedia.orgebi.ac.ukcreative-enzymes.comnih.gov. The reaction is a phosphoribosyl transfer, which is driven by the subsequent hydrolysis of pyrophosphate wikipedia.org. The activity of OPRTase is critically dependent on the availability of its co-substrate, PRPP, making it susceptible to inhibition when PRPP levels are depleted nih.gov.

Orotidine 5'-Phosphate Decarboxylase (OMPdecase): This C-terminal domain of UMPS catalyzes the final step in UMP synthesis: the decarboxylation of OMP to form UMP wikipedia.orgwikipedia.org. This enzyme is known for its extraordinary catalytic efficiency, dramatically accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction wikipedia.org. A deficiency in the activity of either or both of these domains leads to hereditary orotic aciduria liberty.eduwikipedia.orgnih.gov.

The primary interaction of this compound with UMPS appears to be substrate-level inhibition of the OPRTase domain due to PRPP depletion, rather than direct allosteric regulation of the enzyme itself nih.gov.

Dihydroorotate Dehydrogenase (DHODH) Research

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway wikipedia.orgbiorxiv.org. It catalyzes the oxidation of dihydroorotate to orotate wikipedia.orgsci-hub.se. In eukaryotes, this enzyme is unique among the pyrimidine synthesis enzymes as it is located on the outer surface of the inner mitochondrial membrane, where it is coupled to the electron transport chain wikipedia.orgsci-hub.sebiorxiv.org. DHODH uses a flavin mononucleotide (FMN) prosthetic group and transfers electrons to the ubiquinone pool of the respiratory chain wikipedia.orgsci-hub.se. This link to mitochondrial respiration makes pyrimidine synthesis dependent on aerobic metabolism sci-hub.senih.gov. DHODH is a validated drug target for autoimmune diseases and some cancers, as its inhibition depletes the pyrimidine supply necessary for the proliferation of rapidly dividing cells sci-hub.senih.govnih.gov. For this compound, DHODH's role is upstream, providing the orotic acid that subsequently accumulates due to the downstream inhibition of UMPS.

| Enzyme | Pathway | Cellular Location | Function | Substrates | Products |

| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine Synthesis | Inner Mitochondrial Membrane | Oxidation | (S)-dihydroorotate, Ubiquinone | Orotate, Ubiquinol |

| Orotate Phosphoribosyltransferase (OPRTase) | Pyrimidine Synthesis | Cytosol (as part of UMPS) | Phosphoribosyl Transfer | Orotate, PRPP | Orotidine 5'-monophosphate (OMP), Pyrophosphate |

| Orotidine 5'-Phosphate Decarboxylase (OMPdecase) | Pyrimidine Synthesis | Cytosol (as part of UMPS) | Decarboxylation | Orotidine 5'-monophosphate (OMP) | Uridine (B1682114) monophosphate (UMP), CO₂ |

| ATIC | Purine Synthesis | Cytosol | Formyltransfer & Cyclization | AICAR, 10-formyl-THF | Inosine monophosphate (IMP), THF |

Adenosine (B11128) Kinase and AICAR Formation Studies

There is currently a lack of specific research findings detailing the direct interaction of this compound with adenosine kinase or its role in the formation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR). Studies explicitly investigating these potential mechanisms of this compound are not available in the provided search results.

Other Relevant Metabolic Enzymes and Regulatory Mechanisms

Detailed studies identifying and characterizing the specific metabolic enzymes that interact with or are modulated by this compound are not presently available. The metabolic pathways and regulatory mechanisms influenced by this specific compound remain an area requiring further scientific investigation.

Cellular Signaling Pathway Influence

Investigations into Inflammatory Pathways (e.g., Cytokine Modulation, HMGB1-RAGE Signaling)

Scientific literature lacks specific investigations into the effects of this compound on inflammatory pathways. Consequently, there is no available data on its potential to modulate cytokine production or to influence the High Mobility Group Box 1 (HMGB1)-Receptor for Advanced Glycation Endproducts (RAGE) signaling pathway. nih.govresearchgate.netmdpi.comfrontiersin.orgresearchgate.net

Effects on Cellular Energetics and Specific Metabolic Processes (e.g., Fatty Acid Synthesis, Gluconeogenesis)

Research detailing the effects of this compound on cellular energetics, including processes such as fatty acid synthesis and gluconeogenesis, is not available in the current body of scientific literature. The influence of this compound on these fundamental metabolic pathways has not been elucidated.

Research on Regulation of Gene Expression and Cellular Proliferation Pathways

There is an absence of research on the specific effects of this compound on the regulation of gene expression and its influence on cellular proliferation pathways. The molecular mechanisms by which this compound might impact these cellular processes have not yet been investigated.

Biological Activities and Preclinical Investigations

In Vitro Studies on Defined Cellular and Subcellular Models

Research has been conducted using various cell lines and cellular models to elucidate the biological activities of Orazamide (B1677452) orotate (B1227488).

In Vivo Studies in Animal Models

Preclinical investigations have also utilized animal models to assess the biological activities of Orazamide orotate.

This compound has been investigated for its hepatoprotective properties, specifically in preventing liver damage induced by anti-tuberculosis drugs smolecule.commedchemexpress.com. These studies typically involve animal models where liver injury is induced, and the effects of this compound on liver enzymes, histological changes, and markers of inflammation and oxidative stress are evaluated smolecule.commedchemexpress.com. The compound's mechanism in this context is thought to involve the downregulation of signaling pathways such as HMGB1-RAGE and the inhibition of inflammatory factors smolecule.commedchemexpress.com.

Beyond hepatoprotection, the broader preclinical application of animal models is crucial for understanding drug efficacy and mechanisms across various disease areas, including inflammation, fibrosis, and neurological disorders nih.govmedwinpublishers.commdpi.comnih.govnih.govwuxibiology.comnih.govmcgill.camedsci.orgresearchgate.netnih.gov. These models allow for the study of complex biological processes and the evaluation of therapeutic interventions before human clinical trials mdpi.commcgill.caresearchgate.net.

Analytical Methodologies for Orazamide Orotate Research

Chromatographic Techniques for Research Quantification

Chromatography is a cornerstone for the separation and quantification of orazamide (B1677452) orotate (B1227488) and its analogues in various biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) for Orotic Acid and Orazamide Related Compounds

HPLC is a widely used technique for the determination of orotic acid and by extension, related compounds like orazamide, in research settings. ijpsr.compharmaguideline.com This method offers high resolution, sensitivity, and reproducible results. pharmaguideline.com Various HPLC methods have been developed and validated for the quantification of orotic acid in different sample types, including biological fluids like serum and urine, as well as in pharmaceutical formulations. ijpsr.comnih.govresearchgate.net

Key components of HPLC methodologies for orotic acid analysis typically include a stationary phase, a mobile phase, and a detector. Reversed-phase (RP) columns, such as C18, are commonly employed as the stationary phase. ijpsr.comnih.gov The mobile phase composition is optimized to achieve efficient separation of the analyte from other components in the sample matrix. ijpsr.comnih.gov For instance, a mixture of acetonitrile (B52724) and methanol (B129727) has been successfully used as a mobile phase for the analysis of orotic acid. ijpsr.com Another method utilized a binary gradient with a C18 column for the analysis of orotic acid in milk. nih.gov

Detection is often carried out using a UV spectrophotometer, with the wavelength set to the absorption maximum of orotic acid, which is typically around 275-280 nm. ijpsr.comnih.gov The retention time, the time it takes for the analyte to pass through the column, is a characteristic feature used for identification. ijpsr.com For example, in one method, the retention time for orotic acid was reported to be 9.1 minutes. ijpsr.com A simple method for determining orotic acid in serum was developed using a strong anion-exchange column with isocratic elution and UV detection at 275 nm. nih.gov

Table 1: Examples of HPLC Methods for Orotic Acid Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase | Enable C18G (250 x 4.6 mm, 5µ) | Kinetex C18 (150 x 2.1 mm, 1.7 µm) | Strong anion-exchange |

| Mobile Phase | Acetonitrile:Methanol (60:40 v/v) | Binary gradient elution | 0.8 M Formic acid (pH 2.8):Methanol (65:35, v/v) |

| Flow Rate | 1 ml/min | Not specified | 1.0 ml/min |

| Detection Wavelength | 280 nm | 278 nm | 275 nm |

| Retention Time | 9.1 min | 6.44 ± 0.03 min | Not specified |

| Sample Matrix | Bulk and capsule formulation | Milk | Serum |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

For the analysis of metabolites of orazamide and orotic acid, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity. technologynetworks.comnih.gov This powerful analytical tool combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS/MS can detect and quantify trace amounts of metabolites in complex biological matrices like urine and plasma. technologynetworks.comresearchgate.netnih.gov

In LC-MS/MS analysis, after chromatographic separation, the analyte is ionized and then fragmented. technologynetworks.com The resulting ions and their fragments are detected by the mass spectrometer, providing a "fingerprint" that is highly specific to the compound. technologynetworks.com This allows for the confident identification and quantification of metabolites, even at very low concentrations. technologynetworks.com

A common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM), which provides high sensitivity and selectivity. metbio.net For the analysis of orotic acid in urine, a rapid LC-MS/MS method has been developed where the transition of the precursor ion (m/z 155) to a specific product ion (m/z 111) is monitored. nih.govunifi.it Stable isotope-labeled internal standards, such as [1,3-15N2]orotic acid, are often used to improve the accuracy and precision of quantification. researchgate.netmetbio.net The use of such standards helps to correct for variations in sample preparation and instrument response. researchgate.net

The sample preparation for LC-MS/MS analysis of metabolites is often simple and rapid, sometimes involving only a dilution step. metbio.netunifi.it This high-throughput capability makes LC-MS/MS well-suited for studies involving a large number of samples. unifi.it

Spectroscopic and Other Advanced Analytical Approaches in Research Contexts

Beyond chromatography, other analytical techniques play a role in the characterization of orazamide orotate. Spectroscopic methods such as UV-Vis spectrophotometry are integral to HPLC detection, as previously mentioned.

Advanced analytical technologies are continually being developed and applied in pharmaceutical research. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) have also been used for the determination of orotic acid, often requiring a derivatization step to make the analyte volatile. researchgate.net Furthermore, the development of novel analytical platforms continues to enhance the capabilities for metabolic and pharmacokinetic studies of therapeutic agents. nih.gov These advanced methods provide deeper insights into the properties and behavior of compounds like this compound in biological systems.

Method Validation for Research Applications

The validation of analytical methods is a critical requirement to ensure that the data generated is reliable, accurate, and reproducible. pharmaguideline.com For research applications involving this compound, any analytical method, whether HPLC or LC-MS/MS, must undergo a thorough validation process. pharmaguideline.comresolian.com The validation process assesses several key parameters to demonstrate that the method is suitable for its intended purpose. resolian.com

Key validation parameters include:

Accuracy : This refers to the closeness of the measured value to the true value. resolian.com It is often assessed by analyzing samples with known concentrations of the analyte. resolian.com For an ultra-fast liquid chromatography method for orotic acid, average recoveries were reported to be between 96.7% and 105.3%. nih.govresearchgate.net

Precision : Precision measures the degree of agreement between multiple measurements of the same sample. resolian.com It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). mdpi.com For an HPLC method for orotic acid, the maximum within-day and day-to-day coefficients of variation were less than 6%. nih.gov An LC-MS/MS method for orotic acid reported an inter-assay CV of 4.97%. nih.govunifi.it

Specificity/Selectivity : This is the ability of the method to accurately measure the analyte of interest in the presence of other components in the sample matrix. resolian.com

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. ijpsr.comresolian.com For one HPLC method, the linearity for orotic acid was established over a concentration range of 10-70 µg/ml with a correlation coefficient of 0.999. ijpsr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. nih.govmdpi.com An HPLC method for orotic acid in serum had a detection limit of 0.07 micrograms/ml and a quantification limit of 0.25 micrograms/ml. nih.gov An improved UFLC method reported an LOD of 0.04 ng and an LOQ of 0.12 ng. nih.govresearchgate.net

Table 2: Summary of Validation Parameters for Orotic Acid Analytical Methods

| Validation Parameter | Reported Value/Range | Technique |

|---|---|---|

| Accuracy (Recovery) | 96.7–105.3% | UFLC |

| Precision (CV) | < 6% | HPLC |

| Precision (Inter-assay CV) | 4.97% | LC-MS/MS |

| Linearity Range | 10 – 70 µg/ml | HPLC |

| Correlation Coefficient (r²) | 0.999 | HPLC |

| Limit of Detection (LOD) | 0.07 µg/ml | HPLC |

| Limit of Quantification (LOQ) | 0.25 µg/ml | HPLC |

By rigorously validating the analytical methodologies, researchers can have confidence in the quality and integrity of the data obtained in studies of this compound.

Future Research Directions and Theoretical Implications

Unexplored Biochemical Interactions and Cellular Pathways

Further research is warranted to elucidate the intricate biochemical interactions of Orazamide (B1677452) orotate (B1227488) at the molecular level. Identifying novel protein targets, enzyme substrates, or receptor binding sites remains a significant objective. Understanding how Orazamide orotate modulates specific signaling cascades or transcription factor activity could reveal previously unrecognized cellular functions. For instance, exploring its potential influence on metabolic pathways beyond those currently understood, such as its interaction with novel enzyme families or its role in regulating cellular redox status, represents a promising frontier. Detailed investigations into its effects on epigenetic modifications or post-translational protein modifications could also uncover new layers of biological regulation.

Development of Advanced Preclinical Research Models

The advancement of preclinical research models is crucial for accurately assessing the biological impact of this compound. While traditional cell culture systems and animal models have provided initial data, the development of more sophisticated and physiologically relevant models is essential. This includes the creation of specific cell lines engineered to overexpress or lack particular target proteins hypothesized to interact with this compound, allowing for a more targeted investigation of its mechanisms. Furthermore, the utilization of advanced in vitro models, such as 3D cell cultures, organoids, or microfluidic "organ-on-a-chip" systems, could better mimic the complex cellular microenvironments and tissue architectures found in vivo. For in vivo studies, the development of genetically modified animal models that recapitulate specific disease states or metabolic conditions relevant to this compound's potential applications would provide more predictive preclinical data.

Novel Analytical Strategies for In-depth Metabolic Profiling in Research

To fully characterize the pharmacokinetic and pharmacodynamic properties of this compound, novel and highly sensitive analytical strategies for in-depth metabolic profiling are required. Advanced mass spectrometry techniques, such as high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) coupled with ion mobility spectrometry (IMS), can offer enhanced sensitivity and specificity for identifying and quantifying this compound and its metabolites in complex biological matrices. The development of targeted metabolomics approaches could focus on specific metabolic pathways predicted to be influenced by this compound, providing quantitative insights into pathway flux and regulatory mechanisms. Furthermore, the application of stable isotope labeling techniques in conjunction with these advanced analytical platforms could enable detailed studies of this compound's metabolic fate and distribution within biological systems.

Theoretical Frameworks for this compound's Biological Roles and Mechanisms

Establishing robust theoretical frameworks is essential for interpreting experimental findings and guiding future research into this compound's biological roles and mechanisms. Developing computational models that predict molecular interactions based on structural properties and known biological targets can provide a basis for hypothesis generation. Furthermore, theoretical models that integrate kinetic data from metabolic profiling and cellular pathway studies can help elucidate the dynamic regulation of biological processes influenced by this compound. Building upon existing knowledge of related compounds or molecular classes, researchers can propose theoretical frameworks that explain this compound's potential therapeutic efficacy or its specific physiological effects. These frameworks should be iteratively refined as new experimental data becomes available, leading to a deeper understanding of its precise mechanisms of action and its broader biological significance.

Q & A

Q. What experimental models are suitable for studying Orazamide orotate’s hepatoprotective mechanisms in liver diseases?

- Methodological Answer: Use rodent models of chemically induced liver injury (e.g., carbon tetrachloride) or metabolic dysfunction (e.g., high-fat diet-induced NAFLD) to evaluate this compound. Measure biomarkers like ALT, AST, and histological changes (steatosis, inflammation) . For mechanistic insights, analyze urea cycle intermediates (e.g., urinary orotate) via LC-MS/MS to assess pyrimidine synthesis disruptions under metabolic stress .

Q. How can the structural stability and hydration dynamics of this compound be characterized?

- Methodological Answer: Employ NMR crystallography combined with DFT-GIPAW calculations to resolve hydrogen-bonding networks and water incorporation in the crystal lattice. Thermogravimetric analysis (TGA) can quantify tightly bound water molecules, as demonstrated in lithium orotate studies . Pair these with PXRD to confirm phase purity and structural integrity .

Q. What biochemical pathways are modulated by this compound in hepatic metabolism?

- Methodological Answer: Conduct metabolomic profiling (e.g., GC-MS, NMR) in hepatocyte cultures or animal models to identify alterations in the urea cycle, purine/pyrimidine synthesis, and lipid metabolism. Focus on intermediates like orotate, carbamoyl phosphate, and citrate, which are sensitive to metabolic perturbations .

Advanced Research Questions

Q. How can fragment molecular orbital (FMO) analysis guide the design of this compound derivatives targeting enzyme interactions?

- Methodological Answer: Use FMO-based interaction energy calculations to map hydrogen-bonding residues (e.g., Lys43, Asn67, Asn194 in TcDHODH) and π-π stacking with cofactors like FMN. Synthesize derivatives with modifications at the pyrimidine 5-position and validate binding via co-crystallography and enzymatic assays (e.g., OPRT activity inhibition) .

Q. What methodologies are optimal for correlating Orotate Phosphoribosyltransferase (OPRT) activity with this compound’s therapeutic efficacy?

- Methodological Answer: Quantify OPRT catalytic activity in serum using LOINC 2687-2 protocols (enzymatic activity/volume). In clinical cohorts (e.g., NAFLD patients), correlate OPRT levels with liver function parameters (ALT normalization) and histological improvements via biopsy. Use multivariate regression to adjust for confounders like insulin resistance .

Q. How can combinatorial therapies enhance this compound’s efficacy in metabolic disorders?

- Methodological Answer: Design preclinical trials pairing this compound with agents like carnitine (e.g., DDB-carnitine orotate complex). Assess synergy via factorial ANOVA, measuring outcomes such as hepatic steatosis reduction (CT Hounsfield units) and insulin sensitivity (HOMA-IR). Mechanistic studies should evaluate carnitine acetyltransferase pathway activation .

Q. What computational approaches predict this compound’s pharmacokinetics and tissue distribution?

- Methodological Answer: Apply physiologically based pharmacokinetic (PBPK) modeling using parameters like logP, plasma protein binding, and tissue-specific clearance rates. Validate with in vivo microdialysis or MALDI imaging to map brain/liver accumulation, inspired by lithium orotate’s enhanced bioavailability studies .

Key Considerations for Researchers

- Contradictions in Evidence: While lithium orotate studies highlight neuroprotection , Orazamide’s primary data focus on hepatic and metabolic pathways. Avoid extrapolating mechanisms without direct evidence.

- Methodological Rigor: Prioritize studies with robust controls (e.g., paired-feeding in arginine deficiency models ) and validate structural findings with multiple techniques (NMR, XRD, TGA ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.